1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one is a synthetic organic compound that belongs to the class of nucleoside analogs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety and the nitropyridine core.
Glycosylation Reaction: The ribofuranosyl moiety is attached to the nitropyridine core through a glycosylation reaction, often using a Lewis acid catalyst.
Purification: The product is purified using chromatographic techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The ribofuranosyl moiety can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral or anticancer agent.
Medicine: Potential therapeutic applications due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one involves its incorporation into nucleic acids, leading to the disruption of nucleic acid synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-C-Methyl-D-ribofuranosyl)-5-nitropyridine-2(1H)-one: A closely related compound with similar properties.
1-(2-C-Methyl-D-ribofuranosyl)-5-aminopyridine-2(1H)-one: A derivative with an amino group instead of a nitro group.
Uniqueness
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one is unique due to its specific structure, which may confer distinct biological activities compared to other nucleoside analogs. Its nitro group can be selectively modified, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H14N2O7 |
---|---|
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-nitropyridin-2-one |
InChI |
InChI=1S/C11H14N2O7/c1-11(17)9(16)7(5-14)20-10(11)12-4-6(13(18)19)2-3-8(12)15/h2-4,7,9-10,14,16-17H,5H2,1H3/t7-,9?,10-,11+/m1/s1 |
InChI-Schlüssel |
IQRCJZVIONRBEJ-KCIRGCAJSA-N |
Isomerische SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=C(C=CC2=O)[N+](=O)[O-])O |
Kanonische SMILES |
CC1(C(C(OC1N2C=C(C=CC2=O)[N+](=O)[O-])CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.